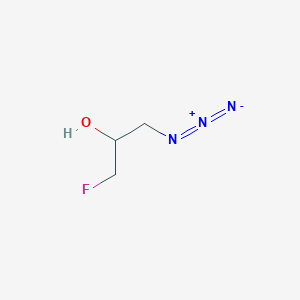

1-Azido-3-fluoropropan-2-ol

Description

Properties

Molecular Formula |

C3H6FN3O |

|---|---|

Molecular Weight |

119.10 g/mol |

IUPAC Name |

1-azido-3-fluoropropan-2-ol |

InChI |

InChI=1S/C3H6FN3O/c4-1-3(8)2-6-7-5/h3,8H,1-2H2 |

InChI Key |

AUZPMIQENQLFBV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CF)O)N=[N+]=[N-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agents:

Research has indicated that derivatives of azido compounds can exhibit neuroprotective effects. For instance, studies have shown that compounds similar to 1-azido-3-fluoropropan-2-ol can protect neurons from apoptosis, thereby potentially serving as therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Activity:

The azide functional group is known for its utility in click chemistry, which facilitates the synthesis of complex molecules that can target cancer cells. The incorporation of 1-azido-3-fluoropropan-2-ol into drug candidates may enhance their efficacy against various cancer cell lines by improving specificity and reducing off-target effects .

Radiochemistry

Radiolabeling Applications:

1-Azido-3-fluoropropan-2-ol has been explored for its potential in radiolabeling applications. Specifically, fluorinated azides are utilized in positron emission tomography (PET) imaging due to their ability to form stable bonds with biomolecules. This property allows for the visualization of biological processes in vivo, making it a valuable tool in pharmacokinetics and drug development .

Click Chemistry for Imaging:

The strain-promoted alkyne–azide cycloaddition (SPAAC) reaction is frequently employed using azides like 1-azido-3-fluoropropan-2-ol to create radiolabeled probes for imaging applications. These probes can be used to study biodistribution and metabolism in preclinical models, providing insights into the pharmacological profiles of new drugs .

Materials Science

Synthesis of Functional Materials:

In materials science, 1-azido-3-fluoropropan-2-ol serves as a building block for synthesizing polymers and other materials with specific properties. The azide group allows for further functionalization through click chemistry, enabling the development of smart materials that respond to environmental stimuli or possess enhanced mechanical properties .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The reactivity and stability of 1-azido-3-fluoropropan-2-ol are heavily influenced by its functional groups. Below is a comparison with structurally related propanol derivatives:

Key Observations:

- Azide vs. Amino Groups: The azide group in 1-azido-3-fluoropropan-2-ol provides distinct reactivity (e.g., cycloaddition) compared to amino groups in 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, which are more nucleophilic but less explosive .

- Fluorine vs. Trifluoromethyl: Fluorination at position 3 in the target compound increases electronegativity and polarity, whereas trifluoromethyl groups (as in (S)-2-(4-CF₃-phenyl-amino)-propan-1-ol) enhance steric bulk and lipid solubility .

Research Findings and Data Gaps

Q & A

Q. Key Considerations :

- Safety : Perform azide reactions in a fume hood; avoid contact with metals or heat sources due to explosive risks .

- Yield Optimization : Use stoichiometric excess of NaN₃ (1.2–1.5 eq.) and low temperatures (−10°C to 0°C) to minimize side reactions.

Basic Research Question: Which spectroscopic techniques are critical for characterizing 1-azido-3-fluoropropan-2-ol?

Methodological Answer:

- ¹H NMR : Identify protons adjacent to fluorine (split into doublets/triplets due to ¹H-¹⁹F coupling). For example, the -CH₂-F group shows splitting patterns at δ ~4.5–5.0 ppm .

- ¹⁹F NMR : A singlet near δ −200 to −220 ppm confirms the fluorine environment .

- IR Spectroscopy : The azide (-N₃) stretch appears as a sharp peak at ~2100–2200 cm⁻¹ .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass (e.g., C₃H₅FN₃O⁺ = 134.0362 g/mol).

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.

Advanced Research Question: How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer :

Contradictions in stability studies (e.g., decomposition temperatures ranging from 40°C to 80°C) may arise from:

- Solvent Effects : Stability in polar vs. non-polar solvents (e.g., faster decomposition in DMSO due to azide reactivity).

- Impurity Catalysis : Trace metals (e.g., Cu²⁺) accelerate decomposition. Pre-purify solvents via chelating resins .

Q. Experimental Design :

Controlled TGA/DSC : Compare decomposition profiles under inert (N₂) vs. oxidative (O₂) atmospheres.

Accelerated Stability Testing : Store samples at 25°C, 40°C, and 60°C for 1–4 weeks, monitoring via HPLC .

Data Interpretation : Apply Arrhenius kinetics to model degradation rates and identify critical storage conditions .

Advanced Research Question: What role does 1-azido-3-fluoropropan-2-ol play in CuAAC (Click Chemistry) applications?

Methodological Answer :

The azide group enables copper-catalyzed alkyne-azide cycloaddition (CuAAC) for bioconjugation or polymer synthesis:

Reaction Setup :

- Use CuSO₄/sodium ascorbate in t-BuOH/H₂O (1:1) at 25°C.

- Optimize alkyne:azide molar ratios (1:1 to 1:1.2) to maximize triazole yield.

Fluorine Impact : The -CF group enhances solubility in organic phases, enabling reactions in mixed solvents (e.g., THF/H₂O) .

Q. Challenges :

- Competing Reactions : Fluorine’s electron-withdrawing effect may slow CuAAC; increase catalyst loading (5–10 mol% Cu) .

- Byproduct Analysis : Monitor for hydrolyzed azides (e.g., amines) via LC-MS.

Safety and Storage: What protocols mitigate risks during handling and storage?

Q. Methodological Answer :

- Handling :

- Use explosion-proof equipment and conductive glassware to prevent static discharge .

- Wear nitrile gloves, safety goggles, and flame-resistant lab coats .

- Storage :

Q. Emergency Protocol :

- In case of spillage, evacuate and treat with dilute NaHCO₃ to neutralize acidic byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.